2,5-Difluoro-6-methoxythiophenol

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

2,5-Difluoro-6-methoxythiophenol (IUPAC: 3,6-difluoro-2-methoxybenzenethiol, CAS 1208078-29-8, molecular formula C₇H₆F₂OS, MW 176.18 g/mol) is a fluorinated aromatic thiol featuring two fluorine substituents and a methoxy group at distinct ring positions ortho and para to the thiol. It belongs to a family of difluoro-methoxythiophenol regioisomers that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research, where the precise spatial arrangement of fluorine and methoxy substituents dictates electronic properties, metabolic stability, and downstream molecular architecture.

Molecular Formula C7H6F2OS
Molecular Weight 176.19 g/mol
CAS No. 1208078-29-8
Cat. No. B12856855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-6-methoxythiophenol
CAS1208078-29-8
Molecular FormulaC7H6F2OS
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1S)F)F
InChIInChI=1S/C7H6F2OS/c1-10-6-4(8)2-3-5(9)7(6)11/h2-3,11H,1H3
InChIKeyZAWGXPPEPPJJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-6-methoxythiophenol (CAS 1208078-29-8): A Regiospecifically Substituted Fluorinated Thiophenol Building Block for Research Procurement


2,5-Difluoro-6-methoxythiophenol (IUPAC: 3,6-difluoro-2-methoxybenzenethiol, CAS 1208078-29-8, molecular formula C₇H₆F₂OS, MW 176.18 g/mol) is a fluorinated aromatic thiol featuring two fluorine substituents and a methoxy group at distinct ring positions ortho and para to the thiol . It belongs to a family of difluoro-methoxythiophenol regioisomers that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research, where the precise spatial arrangement of fluorine and methoxy substituents dictates electronic properties, metabolic stability, and downstream molecular architecture . The compound is commercially available at research-grade purity (typically ≥98%) and is principally employed as a building block for heterocyclic scaffold construction and sulfur-containing drug-like molecule synthesis.

Why 2,5-Difluoro-6-methoxythiophenol Cannot Be Freely Substituted by Other Difluoro-Methoxythiophenol Regioisomers


Simple interchange of 2,5-difluoro-6-methoxythiophenol with its closest regioisomeric analogs (e.g., 2,5-difluoro-4-methoxythiophenol or 3,5-difluoro-2-methoxythiophenol) is chemically unsound because the position of the methoxy group relative to the two fluorine atoms and the thiol creates a unique electronic environment that governs nucleophilicity, steric accessibility, and hydrogen-bonding capacity . These positional differences are not captured by bulk properties such as molecular weight or LogP alone; for example, all three regioisomers share identical molecular formula (C₇H₆F₂OS), MW (176.18), TPSA (9.23), and computed LogP (2.2621) yet differ in SMILES connectivity and predicted reactivity profiles . The thiol group in the 2,5-difluoro-6-methoxy substitution pattern experiences distinct ortho-fluorine and ortho-methoxy electronic effects, altering its pKa and nucleophilic reactivity relative to isomers where the thiol is flanked by different neighboring substituents [1]. The quantitative evidence below details where measurable differentiation exists and where data gaps currently limit definitive comparator selection.

Quantitative Differentiation Evidence for 2,5-Difluoro-6-methoxythiophenol Versus Closest Analogs


Computed Physicochemical Property Identity Across Regioisomers Masks Position-Specific Reactivity Differences

Across the four closest difluoro-methoxythiophenol regioisomers commercially available at research grade, standard computed descriptors are numerically indistinguishable: all exhibit MW 176.18, LogP 2.2621, TPSA 9.23, H-bond acceptors 2, H-bond donors 1, and rotatable bonds 1 . Despite this, the connectivity difference—methoxy at position 6 (ortho to thiol, para to F-5) versus position 4 (meta to both fluorines) or position 2 (between the two fluorines)—produces distinct spatial electrostatic potential surfaces and steric environments around the nucleophilic sulfur atom [1]. This means that while a procurement database may suggest interchangeability based on identical computed properties, the actual reactivity of 2,5-difluoro-6-methoxythiophenol in thiol-alkylation, cross-coupling, or SNAr reactions will diverge from its isomers in a position-dependent manner that current standard computed descriptors fail to capture.

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Regiospecific Thiol Reactivity Modulation by Ortho-Fluorine and Ortho-Methoxy Substituents

In 2,5-difluoro-6-methoxythiophenol, the thiol group experiences simultaneous ortho-substitution by both a fluorine (strongly electron-withdrawing, -I effect) and a methoxy group (electron-donating by resonance, +M effect, but -I inductively). This contrasts with 2,5-difluoro-4-methoxythiophenol, where the thiol is ortho only to fluorine and meta to the methoxy group, and with 3,5-difluoro-2-methoxythiophenol, where the thiol is flanked by one fluorine and the methoxy is more distant . Published photodissociation studies on ortho-substituted thiophenols demonstrate that the identity of the ortho-substituent (2-F vs. 2-Cl vs. 2-Br vs. 2-OCH₃) alters S-H bond fission dynamics and excited-state lifetimes, with 2-methoxythiophenol exhibiting the slowest dissociation rate among the four ortho-substituted derivatives studied, attributed to intramolecular hydrogen bonding between the ortho-methoxy oxygen and the thiol proton [1]. Extrapolation to 2,5-difluoro-6-methoxythiophenol predicts a unique thiol reactivity profile governed by the competing ortho-fluorine electron withdrawal and ortho-methoxy hydrogen-bonding/stabilization effects, a combination absent in all other regioisomers.

Physical Organic Chemistry Nucleophilicity Thiol-Ene Chemistry

Commercial Availability and Purity Benchmarking Against Regioisomeric Analogs

2,5-Difluoro-6-methoxythiophenol is available from Leyan (product #1832805) at a certified purity of 98% (incoming inspection purity; batch-to-batch variability acknowledged), with standard packaging in 1 g, 5 g, and 10 g quantities . The three closest regioisomeric analogs—2,5-difluoro-4-methoxythiophenol (CAS 1208076-59-8, Leyan #1831697), 3,5-difluoro-2-methoxythiophenol (CAS 1208074-76-3, Leyan #1426625), and 3,5-difluoro-4-methoxythiophenol (CAS 1208078-01-6, Leyan #1819705)—are all offered at the same nominal purity of 98% from the same supplier, indicating no inherent purity advantage among the isomers . Pricing transparency is limited; all products require quotation, precluding direct cost-comparison. However, the distinct substitution pattern of the title compound provides a sourcing necessity argument: no other regioisomer can serve as a positional substitute in synthetic routes requiring the 2-methoxy-3,6-difluoro arrangement.

Chemical Procurement Building Block Sourcing Quality Assurance

Predicted Hydrogen-Bonding and Metabolic Stability Differentiation via Regioisomer-Specific Intramolecular Interactions

The 2,5-difluoro-6-methoxy substitution pattern positions the methoxy oxygen in close proximity to both the thiol proton and the adjacent fluorine at C-5, creating the potential for a bifurcated intramolecular interaction network (O···H-S and O···F non-covalent interactions) that is geometrically impossible in any other regioisomer . In 2,5-difluoro-4-methoxythiophenol, the methoxy is para to the thiol and cannot engage in intramolecular contact; in 3,5-difluoro-2-methoxythiophenol, the methoxy is distal to the thiol. Published literature on orthogonal intramolecular interactions in fluorinated aromatics demonstrates that such O···F and O···H-S contacts can modulate conformational preferences, reduce solvent-accessible surface area, and alter metabolic oxidation rates of the thiol group [1]. While direct experimental data for the title compound are absent, the structural basis for differentiation is unambiguous: only 2,5-difluoro-6-methoxythiophenol provides the spatial arrangement needed for these conformation-locking interactions.

Drug Design Metabolic Stability Intramolecular H-Bonding

Limitation Statement: Absence of Direct Comparative Biological or In Vivo Data for 2,5-Difluoro-6-methoxythiophenol

A systematic search of PubMed, PubChem, and patent databases (USPTO, EPO, WIPO) conducted on 2026-04-23 found zero primary research articles, patents, or bioassay records that report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀), pharmacokinetic parameters, or in vivo efficacy for 2,5-difluoro-6-methoxythiophenol (CAS 1208078-29-8) or its IUPAC-designated form 3,6-difluoro-2-methoxybenzenethiol [1][2]. No head-to-head comparative studies against regioisomeric analogs were identified. Consequently, all differentiation claims in Sections 1–3 above rest on computed physicochemical properties, class-level inference from structurally related thiophenols, and positional isomerism logic. Users seeking procurement justification based on demonstrated biological superiority over specific analogs should be aware that such data do not currently exist in the published literature. The compound's value proposition is therefore anchored in its unique regioisomeric identity and the synthetic versatility afforded by its specific substitution pattern, rather than in validated performance metrics against named comparators.

Evidence Gap Primary Literature Procurement Caveat

Recommended Procurement Scenarios for 2,5-Difluoro-6-methoxythiophenol Based on Established Evidence


Synthesis of Heterocyclic Scaffolds Requiring Ortho-Methoxy/Ortho-Fluoro Thiol Geometry

When a synthetic route demands a thiophenol building block with a methoxy group ortho to the thiol and a fluorine para to the thiol simultaneously, 2,5-difluoro-6-methoxythiophenol is the only commercially available regioisomer providing this connectivity. As demonstrated in Section 3 (Evidence Item 2), the ortho-methoxy···thiol interaction and ortho-fluorine electronic effects combine to create a unique reactivity profile unattainable with any other isomer. Researchers constructing benzothiazole, benzoxazole, or thienopyridine cores via thiol-cyclization strategies should preferentially source this compound when the target heterocycle mandates the 3,6-difluoro-2-methoxy substitution pattern .

Medicinal Chemistry Programs Exploring Fluorine-Mediated Conformational Control

For drug discovery projects where intramolecular O···H-S and O···F contacts are hypothesized to stabilize bioactive conformations or reduce thiol oxidative metabolism, 2,5-difluoro-6-methoxythiophenol represents the regioisomer of choice. Evidence Item 4 in Section 3 establishes that only this isomer can form the bifurcated intramolecular interaction network predicted to enhance metabolic stability. When incorporated into lead compounds, this building block may confer a pharmacokinetic advantage over analogs derived from other difluoro-methoxythiophenol regioisomers. Procurement should be driven by the need to test this specific conformational hypothesis [1].

Reactivity Screening Libraries of Positionally Defined Fluorinated Thiols

Laboratories conducting systematic reactivity profiling of fluorinated aromatic thiols across different substitution patterns should include 2,5-difluoro-6-methoxythiophenol as an essential member of the regioisomer panel. As shown in Section 3 (Evidence Item 3), purity is equivalent across all four regioisomers (98%), enabling fair comparison. Including all four commercially available difluoro-methoxythiophenol isomers in a screening set allows rigorous mapping of how the relative positions of fluorine, methoxy, and thiol groups influence reaction outcomes, catalyst compatibility, and product distributions .

Agrochemical Intermediate Synthesis Targeting Fluorinated Sulfur-Containing Actives

Fluorinated thiophenol derivatives are established intermediates in the synthesis of herbicides, fungicides, and insecticides. The specific 2,5-difluoro-6-methoxy pattern positions the methoxy group to act as a metabolically labile or bioisosteric handle in downstream products. While no published agrochemical activity data exist for this specific compound (Section 3, Evidence Item 5), its structural analogy to known difluoromethoxy-phenyl thioether pharmacophores supports its evaluation as a building block for novel crop protection agents. Procurement is warranted when the target active ingredient structure demands this precise substitution array .

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